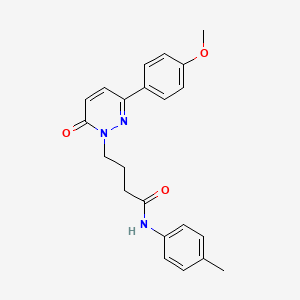
4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)butanamide, also known as Compound 1, is a novel small molecule that has recently gained attention in the scientific community due to its potential as a therapeutic agent. In
Scientific Research Applications
Metabolic Pathway and Biological Activity Studies
- Studies on related compounds have elucidated metabolic pathways involving hydroxylation followed by methoxylation, showcasing how structural modifications can impact biological activity. This is particularly relevant in the context of antimitotic agents, where the chirality of isomers influences potency, underscoring the significance of stereochemistry in drug design and pharmacological efficacy (Temple & Rener, 1992).
Antinociceptive Activity
- Derivatives of 6-(4-methoxyphenyl)-3(2H)-pyridazinone have been synthesized and shown to possess significant antinociceptive activities, surpassing that of aspirin in some cases. This highlights the potential for developing new pain management therapies from structurally related compounds (Doğruer et al., 2000).
Antimicrobial and Anticancer Applications
- Research into arylazopyrazole pyrimidone clubbed compounds, which share functional group similarities, revealed antimicrobial activity against various bacterial and fungal strains. This underscores the broader antimicrobial potential of compounds within this chemical class (Sarvaiya et al., 2019).
- Another study focused on novel amide-based carboxylic acids, including a derivative with a methoxyphenyl group, demonstrated promising in vitro antimicrobial, anticancer, antileishmanial activities, and interaction with SS-DNA, suggesting the potential utility of such compounds in therapeutic applications (Sirajuddin et al., 2015).
Chemical Transformations and Synthetic Applications
- The transformation of pyrido[1,2-a]pyrazine derivatives into various heterocyclic compounds demonstrates the versatility of these chemical structures in synthesizing diverse biologically active molecules. This type of research lays the groundwork for the development of novel therapeutic agents (Kolar et al., 1996).
properties
IUPAC Name |
4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-16-5-9-18(10-6-16)23-21(26)4-3-15-25-22(27)14-13-20(24-25)17-7-11-19(28-2)12-8-17/h5-14H,3-4,15H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCMBGNENDKFMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

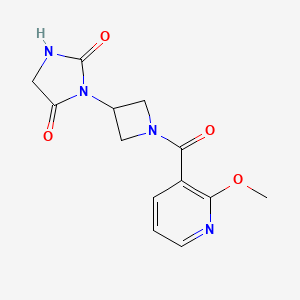
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2384014.png)
![2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid](/img/structure/B2384015.png)
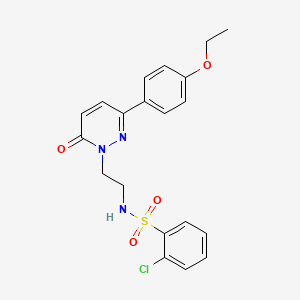
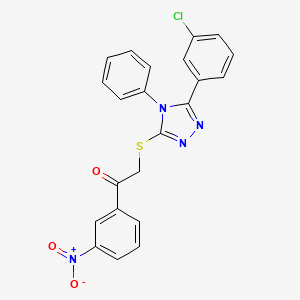
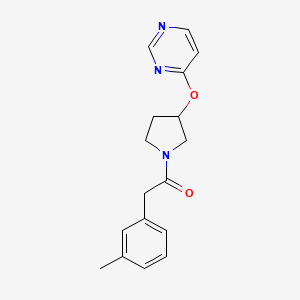
![ethyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2384021.png)
![Tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B2384022.png)
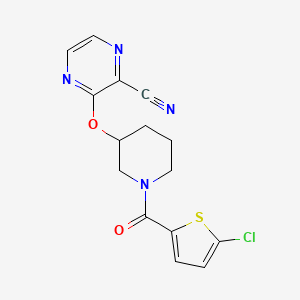
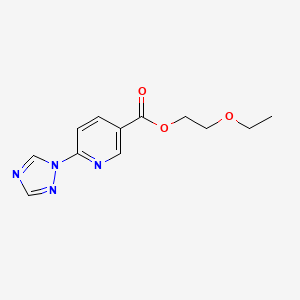
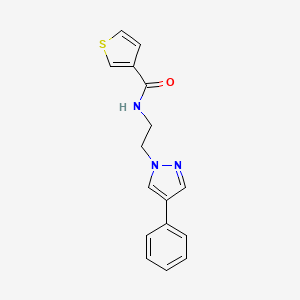
![2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2384033.png)
![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2384034.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-2-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)acetamide;hydrochloride](/img/structure/B2384035.png)